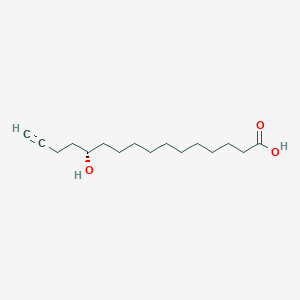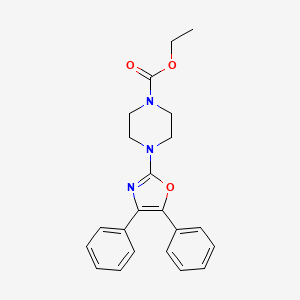![molecular formula C16H30O6 B13815307 (1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seprilose: is a small molecule drug known for its role as a prostaglandin E2 inhibitor. It was initially developed by Alseres Pharmaceuticals, Inc. and has been investigated for its potential therapeutic applications in skin and musculoskeletal diseases . The compound’s molecular formula is C16H30O6, and it has a molecular weight of 318.41 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Seprilose can be synthesized through a series of organic reactions. The preparation involves the use of specific reagents and solvents to achieve the desired chemical structure. One common method includes the use of heptyl alcohol and isopropylidene glucose as starting materials. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the final product .
Industrial Production Methods: In industrial settings, the production of Seprilose involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use. The synthesis is followed by purification steps such as crystallization and chromatography to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Seprilose undergoes various chemical reactions, including:
Oxidation: Seprilose can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with altered chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Seprilose, each with unique chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in organic synthesis and reaction mechanism studies.
Biology: Investigated for its role in inhibiting prostaglandin E2 synthesis, which is involved in inflammation and pain pathways.
Medicine: Explored for its therapeutic potential in treating skin and musculoskeletal diseases, including rheumatic conditions.
Wirkmechanismus
Seprilose exerts its effects by inhibiting the enzyme prostaglandin E synthase (PGES), which is responsible for the synthesis of prostaglandin E2. By blocking this enzyme, Seprilose reduces the production of prostaglandin E2, thereby alleviating inflammation and pain. The molecular targets include the active site of PGES, where Seprilose binds and prevents the conversion of precursor molecules into prostaglandin E2 .
Vergleich Mit ähnlichen Verbindungen
Aspirin: Both Seprilose and aspirin inhibit prostaglandin synthesis, but Seprilose specifically targets PGES, while aspirin inhibits cyclooxygenase (COX) enzymes.
Ibuprofen: Like Seprilose, ibuprofen is an anti-inflammatory agent, but it acts by inhibiting COX enzymes rather than PGES.
Celecoxib: This compound is a selective COX-2 inhibitor, differing from Seprilose’s mechanism of action on PGES
Uniqueness: Seprilose’s unique mechanism of action as a PGES inhibitor sets it apart from other anti-inflammatory drugs that typically target COX enzymes. This specificity may offer advantages in terms of reduced side effects and targeted therapeutic effects .
Eigenschaften
Molekularformel |
C16H30O6 |
|---|---|
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3/t11-,12+,13-,14+,15+/m0/s1 |
InChI-Schlüssel |
GWSUUEYOBZZHIJ-XPABHHOTSA-N |
Isomerische SMILES |
CCCCCCCO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@H](CO)O)OC(O2)(C)C |
Kanonische SMILES |
CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)

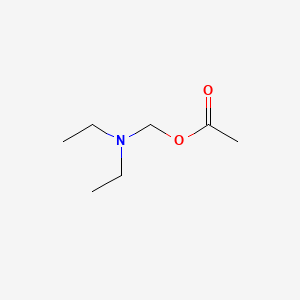
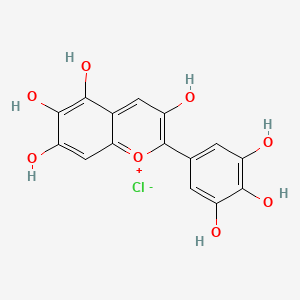
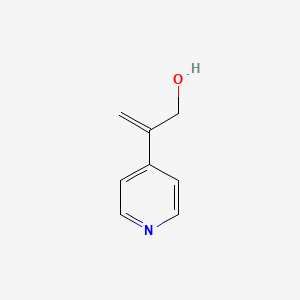
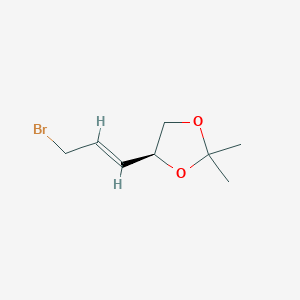


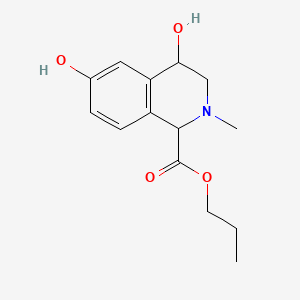

![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
